molecular formula C7H17N5O8 B3212261 N1-B-D-Galactopyranosylamino-guanidine hno3 CAS No. 109853-86-3

N1-B-D-Galactopyranosylamino-guanidine hno3

Cat. No.: B3212261
CAS No.: 109853-86-3
M. Wt: 299.24 g/mol
InChI Key: FWMFBNDHOWTVBB-ZFWXJGAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N1-B-D-Galactopyranosylamino-guanidine hno3 involves several steps. The exact synthetic routes and reaction conditions are proprietary and not widely published. it generally involves the reaction of galactopyranosyl derivatives with guanidine under controlled conditions to form the desired compound. Industrial production methods are likely to involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N1-B-D-Galactopyranosylamino-guanidine hno3 can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N1-B-D-Galactopyranosylamino-guanidine hno3 has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-B-D-Galactopyranosylamino-guanidine hno3 involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

N1-B-D-Galactopyranosylamino-guanidine hno3 can be compared with other similar compounds such as:

    N1-B-D-Galactopyranosylamino-guanidine hydrochloride: This compound is similar but contains a hydrochloride group instead of nitric acid.

    N1-B-D-Galactopyranosylamino-guanidine sulfate: Another similar compound with a sulfate group.

The uniqueness of this compound lies in its specific biochemical properties and its use in proteomics research .

Properties

IUPAC Name

nitric acid;2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O5.HNO3/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;2-1(3)4/h2-6,10,12-15H,1H2,(H4,8,9,11);(H,2,3,4)/t2-,3+,4+,5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMFBNDHOWTVBB-ZFWXJGAOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N5O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1-B-D-Galactopyranosylamino-guanidine hno3
Reactant of Route 2
N1-B-D-Galactopyranosylamino-guanidine hno3
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N1-B-D-Galactopyranosylamino-guanidine hno3
Reactant of Route 4
N1-B-D-Galactopyranosylamino-guanidine hno3
Reactant of Route 5
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Reactant of Route 6
N1-B-D-Galactopyranosylamino-guanidine hno3

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